(4-Methyl-1,3-thiazol-5-yl)methanol
Overview
Description
“(4-Methyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H7NOS. Its molecular weight is 129.18 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Methyl-1,3-thiazol-5-yl)methanol” is 1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 . This indicates that the molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms) with a methyl group and a methanol group attached .
Physical And Chemical Properties Analysis
“(4-Methyl-1,3-thiazol-5-yl)methanol” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .
Scientific Research Applications
-
- Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
- Methods : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
- Results : In this study, all the extensive approaches of heterocyclic composites, primarily thiazole derivatives, exhibit vibrant biological activity .
-
- Application : A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized and evaluated for their antitubercular activity .
- Methods : The compounds were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .
- Results : Most of the synthesized compounds reported good activity against M. tuberculosis H37Ra strain with IC 50 range of 0.58−8.23µg/mL. Compounds 6g and 6k reported good antitubercular activity with MIC 90 values of 4.71 and 2.22µg/mL, respectively .
-
- Application : AI models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of all of life’s molecules, including thiazole derivatives .
- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
- Application : Artificial intelligence stands on the threshold of making monumental contributions to the field of sleep medicine .
- Methods : AI-driven technologies offer comprehensive data analysis, nuanced pattern recognition, and automation in diagnosis, all while addressing chronic problems like sleep-related breathing disorders .
- Results : The utilization of AI can offer improvements in efficiency and patient access, which can contribute to a reduction in burnout among health care professionals .
-
- Application : AI models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of all of life’s molecules, including thiazole derivatives . This can help in drug discovery by understanding how these molecules interact with proteins in the body .
- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
UV-Vis Spectroscopy in Pharmaceutical Workflows
- Application : Recent advances in UV-Vis spectroscopy focus on enhancing lab productivity, offering ease of use, and providing multiple accessories designed specifically for application needs . Thiazole derivatives, including “(4-Methyl-1,3-thiazol-5-yl)methanol”, could potentially be analyzed using these techniques .
- Methods : The specific methods would depend on the exact application, but generally involve using UV-Vis spectroscopy to analyze the absorption and emission spectra of the compounds .
- Results : The results would provide valuable information about the electronic structure of the compounds, which can be used in various applications such as quality control, process monitoring, and research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPCITYHOYJDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438102 | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,3-thiazol-5-yl)methanol | |
CAS RN |
1977-06-6 | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.